4-oxo-3-phenyl-N-[4-(propan-2-yl)phenyl]-2-thioxo-1,3-thiazinane-6-carboxamide
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Overview
Description
4-OXO-3-PHENYL-N-[4-(PROPAN-2-YL)PHENYL]-2-SULFANYLIDENE-1,3-THIAZINANE-6-CARBOXAMIDE is a complex organic compound that belongs to the thiazine family This compound is characterized by its unique structure, which includes a thiazine ring, a phenyl group, and a carboxamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-OXO-3-PHENYL-N-[4-(PROPAN-2-YL)PHENYL]-2-SULFANYLIDENE-1,3-THIAZINANE-6-CARBOXAMIDE typically involves multiple steps. One common method involves the reaction of 3-(4-chlorophenyl)-5-[4-(propan-2-yl)phenyl]-4,5-dihydro-1H-pyrazole-1-carbothioamide with N-(4-nitrophenyl)maleimide . This reaction is carried out under reflux conditions in glacial acetic acid for several hours. The completion of the reaction is monitored using thin-layer chromatography (TLC), and the product is isolated by cooling the reaction mixture and pouring it onto ice .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
4-OXO-3-PHENYL-N-[4-(PROPAN-2-YL)PHENYL]-2-SULFANYLIDENE-1,3-THIAZINANE-6-CARBOXAMIDE can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol.
Substitution: The phenyl groups can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine (Br₂) or nitric acid (HNO₃).
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohol derivatives.
Substitution: Halogenated or nitrated phenyl derivatives.
Scientific Research Applications
4-OXO-3-PHENYL-N-[4-(PROPAN-2-YL)PHENYL]-2-SULFANYLIDENE-1,3-THIAZINANE-6-CARBOXAMIDE has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential antimicrobial properties.
Medicine: Explored for its potential therapeutic effects, including antiviral and anticancer activities.
Mechanism of Action
The mechanism of action of 4-OXO-3-PHENYL-N-[4-(PROPAN-2-YL)PHENYL]-2-SULFANYLIDENE-1,3-THIAZINANE-6-CARBOXAMIDE involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or interfere with nucleic acid synthesis, leading to its antimicrobial or anticancer effects . The exact pathways and molecular targets can vary depending on the specific application and the biological system involved.
Comparison with Similar Compounds
Similar Compounds
- 2-Oxo (sulfanylidene)-3-phenyl-6-[4-(propan-2-yl)phenyl]pyrimidine-5-carbonitrile
- N-(4-Nitrophenyl)-2-{2-[3-(4-chlorophenyl)-5-[4-(propan-2-yl)phenyl]-4,5-dihydro-1H-pyrazol-1-yl]-4-oxo-4,5-dihydro-1,3-thiazol-5-yl}acetamide
Uniqueness
4-OXO-3-PHENYL-N-[4-(PROPAN-2-YL)PHENYL]-2-SULFANYLIDENE-1,3-THIAZINANE-6-CARBOXAMIDE is unique due to its specific structural features, such as the combination of a thiazine ring with a phenyl group and a carboxamide group. This unique structure contributes to its distinct chemical reactivity and potential biological activities.
Properties
Molecular Formula |
C20H20N2O2S2 |
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Molecular Weight |
384.5 g/mol |
IUPAC Name |
4-oxo-3-phenyl-N-(4-propan-2-ylphenyl)-2-sulfanylidene-1,3-thiazinane-6-carboxamide |
InChI |
InChI=1S/C20H20N2O2S2/c1-13(2)14-8-10-15(11-9-14)21-19(24)17-12-18(23)22(20(25)26-17)16-6-4-3-5-7-16/h3-11,13,17H,12H2,1-2H3,(H,21,24) |
InChI Key |
FUGZKVACUPSEQW-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)NC(=O)C2CC(=O)N(C(=S)S2)C3=CC=CC=C3 |
Origin of Product |
United States |
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